![molecular formula C9H7BrN2OS B1486770 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol CAS No. 2091698-60-9](/img/structure/B1486770.png)
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like “(5-bromothiophen-2-yl)methylamine” are liquids at room temperature .Scientific Research Applications
Comprehensive Analysis of “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol”
Optoelectronic Applications: The compound “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol” exhibits properties that are highly beneficial for optoelectronic applications. Its ability to display fluorescence in solution and in plastic films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Stokes Shift measurements indicate efficient energy loss between excitation and fluorescence states, which is crucial for these applications .
Organic Photovoltaic Materials: In the field of organic photovoltaics, the compound’s photophysical properties, such as absorption and emission spectral properties, are of great interest. The red-shift observed in the absorption maximum in different solvents suggests its potential for tuning the optical properties for better solar light harvesting in OPV devices .
Fluorescence Imaging: Due to its fluorescent properties, “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol” can be used in fluorescence imaging techniques. This application is particularly useful in biological studies where tracking and imaging of certain processes are required.
Enzyme Inhibition: This compound serves as an inhibitor for the enzyme Cyclin-dependent kinase 9 (CDK9), which is involved in various biological processes. The inhibition of CDK9 has implications in the study of cell cycle regulation and cancer research.
NIR OLEDs: The compound’s luminescent properties in the near-infrared region make it a promising candidate for use as an active emitting layer in NIR OLEDs. This application is significant for the development of devices that require infrared light emission .
IR Luminophores: The ability of “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol” to exhibit fluorescence in the near-infrared region also suggests its use as an IR luminophore. This has potential applications in security, telecommunications, and medical diagnostics .
Charge-Transport Studies: The relationship between molecular and film structure with charge-transport and optical properties can be studied using this compound. Such studies are essential for the development of new materials with desirable electronic and optical characteristics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVVUJTELPWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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